Melanoma-associated antigen C2 is classified under cancer/testis antigens, which are typically expressed in malignant tumors but not in normal somatic tissues. The MAGEC2 gene is clustered with other MAGE genes on chromosome Xq26-q27. It has been implicated in various cancers beyond melanoma, including breast and lung cancers. The expression of MAGEC2 is often correlated with poor prognosis in cancer patients, making it a target for immunotherapeutic strategies.
The synthesis of peptides derived from melanoma-associated antigen C2 can be achieved through various methodologies, including solid-phase peptide synthesis, commonly known as Merrifield synthesis. This method allows for the efficient assembly of peptide sequences by sequentially adding protected amino acids to a growing chain anchored to an insoluble resin.
The molecular structure of melanoma-associated antigen C2 includes a highly conserved MAGE homology domain that is approximately 170 amino acids long. This domain plays a crucial role in its function as an antigen.
Melanoma-associated antigen C2 participates in several biochemical reactions within tumor cells. It interacts with various signaling molecules that modulate cell survival and proliferation.
The mechanism by which melanoma-associated antigen C2 exerts its effects involves several steps:
Studies indicate that depletion of MAGEC2 leads to decreased cell viability and increased apoptosis in cancer cells, underscoring its role as an oncogene.
Melanoma-associated antigen C2 has several applications in cancer research and therapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4